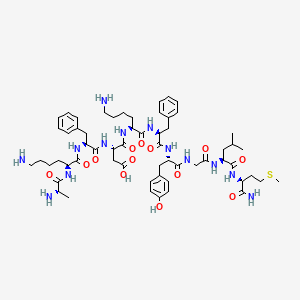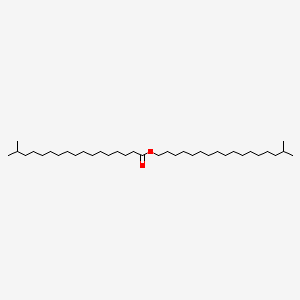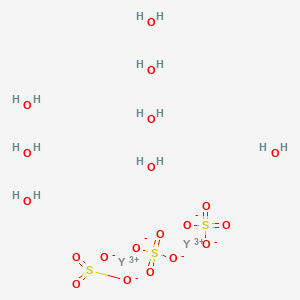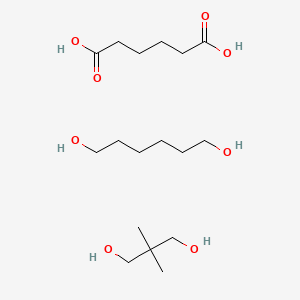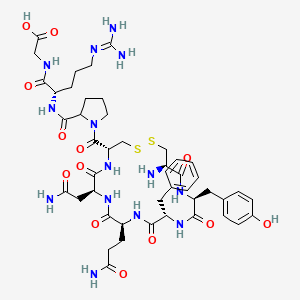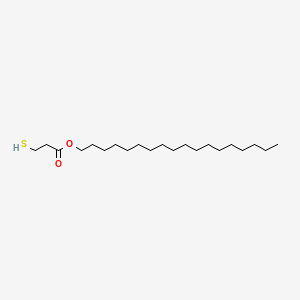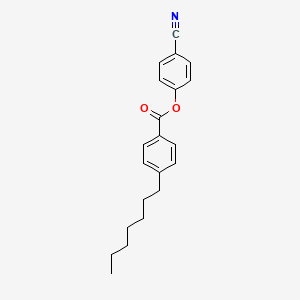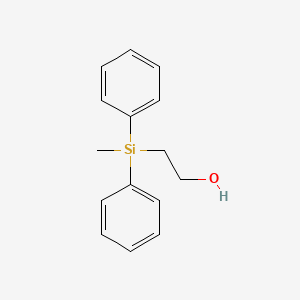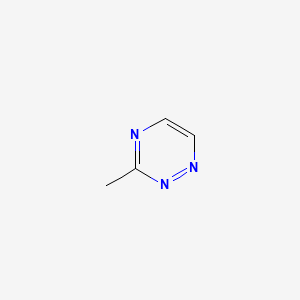
3-Methyl-1,2,4-triazine
Overview
Description
3-Methyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their three nitrogen atoms within a six-membered ring structure. This particular compound, this compound, is characterized by a methyl group attached to the first carbon atom of the triazine ring.
Mechanism of Action
Target of Action
3-Methyl-1,2,4-triazine is a derivative of the triazine family, which is known to interact with various targets. Triazine derivatives have been reported to inhibit targets like mTOR- kinase, PIP3-kinase, and epidermal growth factor . .
Mode of Action
Triazine herbicides, a related group of compounds, are known to inhibit the electron transport chain in the light-dependent reactions of photosynthesis . The 1,2,4-triazines can react with electron-rich dienophiles in an inverse electron demand Diels-Alder reaction . This might provide some insight into the potential mode of action of this compound.
Biochemical Pathways
Triazine derivatives are known to inhibit kinase pathways . The 1,2,4-triazines can react with alkynes to form pyridine rings , which might affect various biochemical pathways.
Pharmacokinetics
A study on a related compound, 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione, showed that it is metabolically resistant to o-glucuronidation . This might suggest that this compound could have similar properties, potentially affecting its ADME properties and bioavailability.
Result of Action
Triazine derivatives are known to exhibit various biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, and anti-protozoal effects .
Action Environment
Triazine herbicides, a related group of compounds, are known to be persistent in the environment . This might suggest that environmental factors such as soil composition and water availability could potentially influence the action and stability of this compound.
Biochemical Analysis
Biochemical Properties
3-Methyl-1,2,4-triazine, like other triazines, undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization
Cellular Effects
Triazine derivatives have been identified as having a range of biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-triazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of formamidine acetate with acetic anhydride can yield this compound. The reaction typically requires heating and may involve catalysts to enhance the yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: The triazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines .
Scientific Research Applications
3-Methyl-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Comparison with Similar Compounds
1,2,3-Triazine: Another isomer of triazine with different nitrogen atom positions.
1,3,5-Triazine (s-Triazine): Known for its use in herbicides and resins.
Triazoles: Five-membered ring compounds with three nitrogen atoms, often used in pharmaceuticals.
Uniqueness: 3-Methyl-1,2,4-triazine is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-4-5-2-3-6-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAQLPFCVVKMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178831 | |
| Record name | 1,2,4-Triazine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24108-33-6 | |
| Record name | 1,2,4-Triazine, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024108336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Triazine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-methyl-1,2,4-triazine?
A1: this compound has the molecular formula C4H5N3S []. The theoretical equilibrium and X-ray crystallographic structures show a high level of agreement [].
Q2: Are there different conformers of this compound, and if so, which one is most stable?
A2: Theoretical calculations identified four different conformers of this compound []. The lowest energy conformer is present both in solid state and in mesitylene solution, as confirmed by dipole-moment measurements [].
Q3: How can this compound be synthesized with isotopic labeling?
A3: this compound-[4-15N] can be synthesized from acetonitrile-[15N] using established procedures []. This labeled compound was used to investigate the mechanism of its reaction with 1-diethylaminopropyne [].
Q4: How does this compound react with 1-diethylaminopropyne?
A4: this compound undergoes a Diels-Alder reaction with 1-diethylaminopropyne, specifically a Diels-Alder reaction with inverse electron demand []. This reaction yields 4-diethylaminopyrimidines [].
Q5: Have any derivatives of 1,2,4-triazine been investigated for biological activity?
A5: Yes, research has explored the blood platelet aggregation inhibitory activity of 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine (anitrazafen) []. This research led to the synthesis and evaluation of various 2,3-diarylpyrazine and 2,3-diarylpyridine derivatives, some of which exhibited more potent inhibitory activity than anitrazafen [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



